molecular formula C11H19BClNO3 B13472620 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole hydrochloride

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole hydrochloride

Cat. No.: B13472620
M. Wt: 259.54 g/mol
InChI Key: RNROZQIEJIYWLQ-UHFFFAOYSA-N
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Description

2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole hydrochloride is a chemical compound with the molecular formula C11H18BNO2S. It is a boronic acid derivative, which is often used in organic synthesis and medicinal chemistry due to its unique reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole hydrochloride typically involves the reaction of 2,4-dimethyl-1,3-oxazole with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar catalytic processes are scaled up for industrial synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Investigated for its potential in drug development due to its ability to form stable carbon-carbon bonds.

    Industry: Utilized in the production of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole hydrochloride primarily involves its role as a boronic acid derivative. It can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Properties

Molecular Formula

C11H19BClNO3

Molecular Weight

259.54 g/mol

IUPAC Name

2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole;hydrochloride

InChI

InChI=1S/C11H18BNO3.ClH/c1-7-9(14-8(2)13-7)12-15-10(3,4)11(5,6)16-12;/h1-6H3;1H

InChI Key

RNROZQIEJIYWLQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(O2)C)C.Cl

Origin of Product

United States

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